![molecular formula C14H10BrN3O2S2 B2964088 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 392302-72-6](/img/structure/B2964088.png)
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, furan-carboxamide derivatives have been synthesized and characterized as potent inhibitors of the influenza A H5N1 virus . Another example is the synthesis of N-(4-bromophenyl)furan-2-carboxamide, which was achieved by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N .Scientific Research Applications
Anticancer Activity
Compounds with the 1,3,4-thiadiazole moiety have been reported to exhibit significant anticancer properties. The presence of the thiadiazole ring can improve liposolubility and allow these compounds to cross cellular membranes and interact with biological targets . This suggests that our compound could potentially be used in cancer research as a therapeutic agent.
Antibacterial and Antifungal Properties
Derivatives of 1,3,4-thiadiazole have shown extensive antibacterial and antifungal activities . This indicates that the compound could serve as a basis for developing new antimicrobial agents.
Antiviral Applications
Similar compounds have been identified as novel inhibitors of lethal H5N1 influenza A virus . This implies that our compound might also possess antiviral capabilities and could contribute to research on viral infections.
Antiepileptic Potential
Modifications in the 1,3,4-thiadiazole moiety have resulted in compounds with good potency as anticonvulsant agents . Therefore, this compound may have applications in the development of new treatments for epilepsy.
Antidiabetic Activity
The broad spectrum of biological activities of 1,3,4-thiadiazoles includes antidiabetic effects . Research into this compound could lead to advancements in diabetes treatment options.
Analgesic and Anti-inflammatory Effects
The compound’s structural features suggest it may have analgesic and anti-inflammatory activities , which could be beneficial in pain management and inflammatory conditions.
Mechanism of Action
Target of action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of action
The compound’s interaction with its targets would likely involve the formation of covalent or non-covalent bonds, leading to changes in the target’s structure or function .
Biochemical pathways
The affected pathways would depend on the compound’s targets. For example, if the compound targets a protein involved in a specific biochemical pathway, it could inhibit or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on factors such as its size, polarity, and solubility. For example, compounds with high solubility in water and lipids are generally well absorbed and distributed throughout the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S2/c15-10-5-3-9(4-6-10)8-21-14-18-17-13(22-14)16-12(19)11-2-1-7-20-11/h1-7H,8H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTOQJPCYJWKIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.